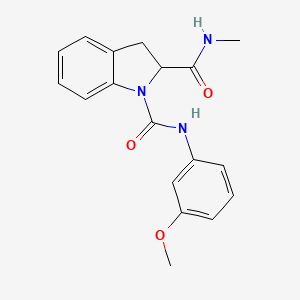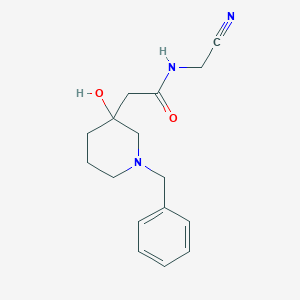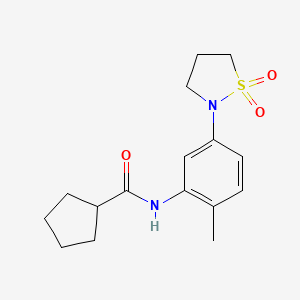
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide” is a compound that contains a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This compound is a derivative of pyridine, which is a nitrogen-containing six-membered aromatic compound .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes in 1,4-dioxane at reflux temperature . The synthesized compounds were characterized using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Molecular Interaction and Structure Analysis
Research has been conducted on the molecular interaction of related compounds, focusing on their binding characteristics and structural analysis. For example, studies on analogs have explored their interaction with specific receptors, providing insights into their conformational stability and binding interactions. These findings are crucial for understanding the fundamental aspects of molecular design and interaction mechanisms, which can be applied to the development of new materials or drugs (Shim et al., 2002).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Significant research has focused on the synthesis of metal-organic frameworks (MOFs) and coordination polymers using naphthalene-2-carboxamide derivatives. These studies have highlighted the versatility of these compounds in forming various structural motifs, including helical structures and ring-like building blocks. Such materials have potential applications in gas storage, catalysis, and as sensors due to their unique structural and functional properties (Xiao-min Zhang et al., 2014).
Photoluminescence and Sensing Applications
Naphthalene-2-carboxamide derivatives have been explored for their photoluminescent properties, leading to their application in sensing technologies. Compounds synthesized from these derivatives exhibit remarkable selectivity and sensitivity towards metal ions and organic compounds, making them suitable for environmental monitoring, biological imaging, and the development of optical sensors (Sukhen Bala et al., 2014).
Polymer Science and Materials Chemistry
In the field of polymer science, naphthalene-2-carboxamide derivatives have been incorporated into novel copolymers through various polymerization techniques. These materials have been studied for their potential applications in metal ion detection and analysis, showcasing the utility of these derivatives in creating functional materials with specific chemical sensing capabilities (Di Zhou et al., 2008).
Chemical Synthesis and Reactivity
Research has also focused on the chemical synthesis and reactivity of naphthalene-2-carboxamide derivatives, exploring their potential in forming complex heterocyclic structures. These studies contribute to the broader understanding of the synthetic routes and reactivity patterns of such compounds, which is essential for the development of new chemical entities with desired properties (А.S. Gazizov et al., 2015).
Orientations Futures
The future directions for the study of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicine . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties .
Propriétés
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-16(15-6-5-12-3-1-2-4-14(12)11-15)20-18-22-21-17(24-18)13-7-9-19-10-8-13/h1-11H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZRLLLGMUSORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2729443.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)

